N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3S3 and its molecular weight is 457.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have detailed the synthesis routes and chemical reactions of compounds closely related to "N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide." Aleksandrov et al. (2020) reported on the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride, leading to various electrophilic substitution reactions, highlighting the versatile reactivity of these naphtho-thiazol compounds Russian Journal of General Chemistry. Similar synthetic approaches and reactivities have been observed for furan- and benzothiazole-fused analogs, suggesting a broad methodological framework for the chemical manipulation of such compounds Russian Journal of Organic Chemistry.
Biological Evaluation and Potential Applications
While the direct research on "this compound" specifically is limited, related compounds have been synthesized and evaluated for various biological activities. Thabet et al. (2011) synthesized a series of compounds through cyclocondensation involving thioamide functions, aiming to explore their potential as anti-inflammatory agents, which indicates a methodology for assessing similar naphtho-thiazol derivatives for biological efficacy SYNTHESIS AND BIOLOGICAL EVALUATION OF AMINOTHIAZOLES. Another study by Sowmya et al. (2018) adopted 1,3-dipolar cycloaddition methodology to synthesize thiophenyl pyrazoles and isoxazoles, showing potential antibacterial and antifungal activities, which could inspire similar investigations into naphtho[2,1-d]thiazol derivatives European journal of medicinal chemistry.
Mechanism of Action
Target of action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazoles often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical pathways
Without specific information on “N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide”, it’s difficult to say which biochemical pathways it affects. Thiazoles are known to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazoles have been associated with a range of effects, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action environment
The solubility of thiazoles in different solvents suggests that the compound’s action could be influenced by the chemical environment .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-17-8-7-14-4-1-2-5-16(14)19(17)29-21/h1-8,13,15H,9-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVATQBELMQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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